Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Description

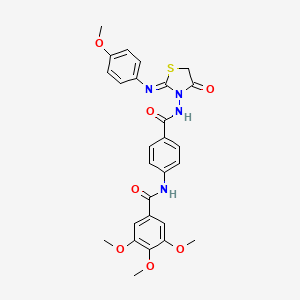

The compound Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a structurally complex benzamide derivative featuring a thiazolidinone ring, a 4-methoxyphenylimino group, and a 3,4,5-trimethoxy-substituted benzamide core. Its design integrates multiple pharmacophores, including the thiazolidinone moiety (known for antimicrobial and anti-inflammatory activity) and the trimethoxybenzamide scaffold (associated with histone acetyltransferase (HAT) inhibition and anticancer properties) .

Properties

CAS No. |

99616-22-5 |

|---|---|

Molecular Formula |

C27H26N4O7S |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |

InChI |

InChI=1S/C27H26N4O7S/c1-35-20-11-9-19(10-12-20)29-27-31(23(32)15-39-27)30-26(34)16-5-7-18(8-6-16)28-25(33)17-13-21(36-2)24(38-4)22(14-17)37-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |

InChI Key |

WPRCMJVEESEWJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- generally involves:

- Synthesis of the thiazolidinone intermediate: Formation of the 4-oxo-3-thiazolidinyl moiety with the 4-methoxyphenyl imino substituent.

- Preparation of the benzamide intermediate: Incorporation of the 3,4,5-trimethoxybenzamide fragment.

- Coupling via amide bond formation: Linking the thiazolidinone-containing amine to the benzamide acid chloride or activated ester.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-oxo-3-thiazolidinyl intermediate | Reaction of thioglycolic acid or equivalent with an aldehyde or ketone bearing 4-methoxyphenyl imino group | Cyclization under acidic or basic catalysis |

| 2 | Preparation of 3,4,5-trimethoxybenzoyl chloride | Chlorination of 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride | Generates reactive acyl chloride for coupling |

| 3 | Amide bond formation | Coupling of thiazolidinone amine with 3,4,5-trimethoxybenzoyl chloride in presence of base (e.g., triethylamine) | Yields the target benzamide compound |

| 4 | Purification | Chromatography or recrystallization | Ensures high purity for biological testing |

Detailed Synthetic Example

Synthesis of 2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl amine:

The thiazolidinone ring is formed by reacting thioglycolic acid with 4-methoxybenzaldehyde under reflux in ethanol with catalytic acid. The resulting thiazolidinone is then treated with ammonia or an amine source to install the amino group at position 3.

Preparation of 3,4,5-trimethoxybenzoyl chloride:

3,4,5-trimethoxybenzoic acid is converted to its acid chloride by refluxing with thionyl chloride under anhydrous conditions, followed by removal of excess reagents under reduced pressure.

-

The thiazolidinone amine intermediate is dissolved in anhydrous solvent such as dichloromethane or pyridine, cooled, and treated dropwise with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to neutralize HCl formed. The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

The reaction mixture is washed with aqueous acid and base to remove impurities, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography using appropriate eluents (e.g., methanol/dichloromethane mixtures) or recrystallized from suitable solvents.

Research Discoveries and Optimization

Biological Activity Correlation

Studies have shown that the presence of the 3,4,5-trimethoxyphenyl group enhances binding affinity to certain protein kinases and enzymes, while the thiazolidinone ring contributes to molecular rigidity and electronic properties favorable for activity. The imino linkage with the 4-methoxyphenyl group modulates lipophilicity and hydrogen bonding capacity.

Synthetic Challenges and Solutions

- Selectivity in ring formation: Controlling the formation of the thiazolidinone ring without side reactions requires precise temperature and pH control.

- Stability of intermediates: The imino group can be sensitive to hydrolysis; thus, reactions are performed under anhydrous and inert atmosphere conditions.

- Yield optimization: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in amide bond formation can improve yields and reduce side products.

Data Table: Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazolidinone ring formation | Thioglycolic acid + 4-methoxybenzaldehyde, EtOH, reflux, acid catalyst | 75-85 | Purity critical for next step |

| Acid chloride formation | 3,4,5-trimethoxybenzoic acid + SOCl2, reflux | 90-95 | Anhydrous conditions essential |

| Amide coupling | Thiazolidinone amine + acid chloride, Et3N, DCM, 0-25°C | 70-80 | Use of coupling agents can increase yield |

| Purification | Column chromatography or recrystallization | >95 purity | Confirmed by NMR and elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted benzamides .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that benzamide derivatives can exhibit significant anticancer properties. The thiazolidinone moiety present in the compound has been linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest.

2. Antimicrobial Properties

Benzamide derivatives have demonstrated antimicrobial activity against a range of pathogens. The incorporation of methoxy groups enhances the lipophilicity of the compounds, potentially increasing their ability to penetrate bacterial membranes. This property makes them candidates for further development as antimicrobial agents.

3. Neuroprotective Effects

The compound's potential neuroprotective effects are being investigated in the context of neurodegenerative diseases. The modulation of neuroinflammatory pathways and oxidative stress response mechanisms are key areas of research. Preliminary studies suggest that derivatives could protect neuronal cells from damage induced by excitotoxicity and inflammation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar benzamide derivatives. |

| Study 2 | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. |

| Study 3 | Neuroprotection | Indicated reduced neuronal death in vitro models exposed to glutamate toxicity when treated with benzamide derivatives. |

Medicinal Chemistry Insights

The structural features of Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- play a crucial role in its biological activity. The thiazolidinone core is known for its versatility in medicinal chemistry, allowing for modifications that can enhance potency and selectivity.

Structure-Activity Relationship (SAR) studies are essential to understand how variations in substituents affect the compound's efficacy and safety profile. For instance, altering the position or type of methoxy groups can significantly influence the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their bioactivities are summarized below:

Key Structural Determinants of Activity

- Acylamino Substituents: Compounds with long acyl chains (e.g., C14 in Compound 17) exhibit enhanced PCAF HAT inhibition (~79%), suggesting chain length may enhance binding affinity in certain contexts .

- Thiazolidinone vs. Benzotriazinone Cores: The thiazolidinone ring in the target compound may confer distinct electronic and steric effects compared to benzotriazinone derivatives (e.g., Compound 14n), which are typically used as synthetic intermediates rather than direct bioactivity drivers .

- Methoxy Substitution : The 3,4,5-trimethoxybenzamide group is a hallmark of HAT inhibitors, as seen in anacardic acid derivatives . This motif likely enhances interactions with enzyme active sites via hydrogen bonding and hydrophobic interactions.

Mechanistic Insights

- HAT Inhibition vs. Activation: While most benzamide derivatives inhibit HATs (e.g., PCAF), some (e.g., CTPB) paradoxically activate p300 HAT, highlighting the sensitivity of activity to substituent chemistry . The target compound’s 4-methoxyphenylimino group may stabilize inhibitory interactions, analogous to Compound 17’s carboxyphenyl group .

- Cell Permeability: Cyanobenzamide derivatives (e.g., CTB) exhibit improved cell permeability compared to anacardic acid, suggesting that the target compound’s thiazolidinone ring could further enhance membrane penetration .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound in focus, Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- , is a complex molecule that incorporates various functional groups known for their therapeutic potential.

Chemical Structure and Properties

The compound features a benzamide core with multiple substituents that enhance its biological activity. The presence of the thiazolidine ring and methoxy groups is particularly noteworthy as these moieties are often associated with improved pharmacological properties.

Molecular Formula

- Molecular Formula: CHNOS

- Molecular Weight: 455.55 g/mol

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structural features exhibited significant inhibition of DNA methyltransferases (DNMTs), which are crucial in cancer progression due to their role in gene silencing.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | KG-1 (Leukemia) | 0.9 | DNMT Inhibition |

| Compound B | HeLa (Cervical) | 1.5 | Apoptosis Induction |

| Target Compound | MCF7 (Breast) | TBD | TBD |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that benzamide derivatives can exhibit activity against both bacterial and fungal strains. The thiazolidine structure is known for its ability to disrupt microbial cell walls.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzamide core and substituents can significantly influence potency and selectivity.

- Methoxy Substituents: The presence of methoxy groups has been linked to enhanced lipophilicity and cellular permeability.

- Thiazolidine Ring: This moiety contributes to the overall stability of the compound and may play a role in binding interactions with biological targets.

Case Studies

A recent study focused on a series of benzamide derivatives similar to the target compound, evaluating their efficacy against various cancer cell lines. The findings indicated that compounds with specific substitutions on the benzene ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .

Q & A

Q. Intermediate Research Focus

- ¹H/¹³C NMR : Key peaks include:

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion ([M+H]⁺) .

Data Interpretation Tip : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Contradictions may arise from:

- Solubility Variability : The trifluoromethyl and methoxy groups influence solubility in assay buffers. Use DMSO stock solutions standardized to ≤0.1% final concentration .

- Metabolic Instability : The thiazolidinone ring may degrade in microsomal assays. Validate stability via LC-MS/MS before activity tests .

Mitigation Strategy : - Compare data across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .

What computational approaches predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Prioritize hydrogen bonding with the thiazolidinone NH and π-π stacking with trimethoxybenzoyl .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

How do substituent modifications (e.g., methoxy vs. fluorine) impact the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- Lipophilicity : Replace 3,4,5-trimethoxy with 3,4,5-trifluoro to reduce LogP (improve aqueous solubility) .

- Metabolic Stability : Fluorine substitution at the benzamide para position slows CYP450-mediated oxidation .

Data Table :

| Substituent | LogP (Calculated) | Microsomal Stability (t½, min) |

|---|---|---|

| 3,4,5-OMe | 2.8 | 15 |

| 3,4,5-F | 1.9 | 45 |

What crystallization strategies are effective for obtaining X-ray-quality crystals of this compound?

Q. Advanced Research Focus

- Solvent Screening : Use vapor diffusion (e.g., methanol/water or DMSO/ethyl acetate) to induce slow crystallization.

- Cryoprotection : Add 20% glycerol to prevent ice formation during data collection .

Challenge : The flexible thiazolidinone-amide linker may hinder crystal packing. Co-crystallize with a protein target for structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.